Double Dehydrohalogenation to Internal Alkyne: Exclusive Access to Pent‑2‑yne from 2,2‑Dibromopentane
2,2‑Dibromopentane serves as the requisite precursor for synthesizing pent‑2‑yne (internal alkyne) via double dehydrohalogenation. 1,2‑dibromopentane or 2,3‑dibromopentane cannot be used to access pent‑2‑yne because their vicinal bromine geometry leads exclusively to 1‑pentyne (terminal alkyne) or 2‑pentene after single elimination [1]. The gem‑dibromide arrangement on carbon‑2 enables two sequential eliminations that install the internal triple bond regiospecifically between C2 and C3 [2].
| Evidence Dimension | Alkyne product from double dehydrohalogenation |
|---|---|
| Target Compound Data | Pent‑2‑yne (internal alkyne) |
| Comparator Or Baseline | 1,2‑Dibromopentane: yields 1‑pentyne (terminal alkyne) or 2‑pentene; 2,3‑Dibromopentane: yields 2‑pentene after single elimination |
| Quantified Difference | Qualitatively distinct product classes (internal vs terminal alkyne; triple bond vs double bond) |
| Conditions | Strong base (NaNH₂) in liquid NH₃ or KOtBu in tert‑butanol; double elimination sequence |
Why This Matters
2,2‑Dibromopentane is the only dibromopentane isomer that provides regiospecific access to the internal alkyne pent‑2‑yne, a scaffold incompatible with vicinal or terminal dibromopentane starting materials.
- [1] Chemical Forums. Topic: 2,2‑dibromopentane to 1‑pentyne. Reagent NaNH₂ in liquid NH₃ favors Zaitsev elimination to 2‑pentyne from gem‑dibromide. View Source
- [2] Pearson Channels. Show how the following synthetic transformation can be accomplished: 2,2‑dibromopentane → pent‑2‑yne. Double elimination sequence. View Source
